Zafirlukast Impurity G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

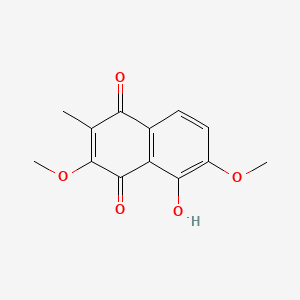

Zafirlukast Impurity G is a chemical compound associated with the drug Zafirlukast, which is used for the treatment of asthma. Zafirlukast is a selective peptide leukotriene receptor antagonist that helps in reducing inflammation and constriction of the airways. Impurities like this compound are often studied to ensure the purity and efficacy of the drug.

Preparation Methods

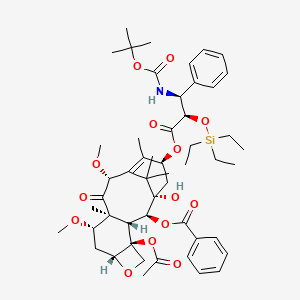

The preparation of Zafirlukast Impurity G involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from crude samples of Zafirlukast. The synthetic process often involves the use of gradient reverse phase preparative HPLC, followed by characterization using spectral data such as IR, MS, and NMR .

Chemical Reactions Analysis

Zafirlukast Impurity G undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Zafirlukast Impurity G has several scientific research applications, including:

Chemistry: It is used in the development and validation of analytical methods for the quantification and characterization of impurities in pharmaceutical formulations.

Biology: It helps in understanding the metabolic pathways and degradation products of Zafirlukast.

Medicine: It is crucial for ensuring the safety and efficacy of Zafirlukast by identifying and quantifying impurities.

Industry: It is used in quality control and regulatory compliance to meet stringent purity requirements

Mechanism of Action

The mechanism of action of Zafirlukast Impurity G is closely related to that of Zafirlukast. Zafirlukast works by blocking the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation. This compound, being a related compound, may exhibit similar interactions with these molecular targets and pathways .

Comparison with Similar Compounds

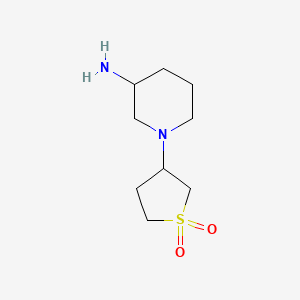

Zafirlukast Impurity G can be compared with other impurities and related compounds such as:

Montelukast: Another leukotriene receptor antagonist used for asthma treatment.

Other Zafirlukast Impurities: These include various structural isomers and degradation products identified during the synthesis and storage of Zafirlukast.

This compound is unique due to its specific chemical structure and the role it plays in the overall purity and efficacy of Zafirlukast.

Properties

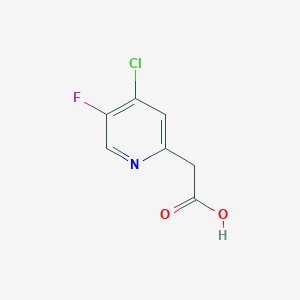

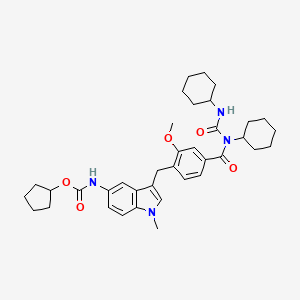

Molecular Formula |

C37H48N4O5 |

|---|---|

Molecular Weight |

628.8 g/mol |

IUPAC Name |

cyclopentyl N-[3-[[4-[cyclohexyl(cyclohexylcarbamoyl)carbamoyl]-2-methoxyphenyl]methyl]-1-methylindol-5-yl]carbamate |

InChI |

InChI=1S/C37H48N4O5/c1-40-24-27(32-23-29(19-20-33(32)40)39-37(44)46-31-15-9-10-16-31)21-25-17-18-26(22-34(25)45-2)35(42)41(30-13-7-4-8-14-30)36(43)38-28-11-5-3-6-12-28/h17-20,22-24,28,30-31H,3-16,21H2,1-2H3,(H,38,43)(H,39,44) |

InChI Key |

CWKLFIMFYPWVSC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)N(C5CCCCC5)C(=O)NC6CCCCC6)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)

![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)

![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)

![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)

![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate](/img/structure/B13440552.png)

![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)